molecular formula C16H20O6 B1682391 Toddalolactone CAS No. 483-90-9

Toddalolactone

Cat. No. B1682391
CAS RN: 483-90-9
M. Wt: 308.33 g/mol
InChI Key: GLWPLQBQHWYKRK-UHFFFAOYSA-N
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Description

Toddalolactone is a member of coumarins and is a natural product found in Zanthoxylum asiaticum .


Synthesis Analysis

Toddalolactone metabolic stabilities were investigated by incubating toddalolactone with liver microsomes from various species. The CYP isoforms involved in toddalolactone metabolism were characterized based on chemical inhibition studies and screening assays .


Molecular Structure Analysis

Toddalolactone has a molecular formula of C16H20O6 .


Chemical Reactions Analysis

The CYP isoforms involved in toddalolactone metabolism were characterized based on chemical inhibition studies and screening assays .


Physical And Chemical Properties Analysis

Toddalolactone has a molecular weight of 308.33 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Metabolic Characteristics and Cytochrome P450 Expression

Toddalolactone exhibits distinctive metabolic profiles across different species. It affects the expression of cytochrome P450 isoforms, notably CYP1A1 and CYP3A5. These findings highlight the importance of species selection in toddalolactone research and its potential implications in pharmacokinetics and drug interactions (Shan et al., 2022).

Anti-Inflammatory and Immunomodulatory Effects

Toddalolactone has shown significant anti-inflammatory properties. It has been found effective in protecting against lipopolysaccharide-induced sepsis and attenuating inflammatory responses by modulating HMGB1-NF-κB translocation. This suggests its potential as a novel anti-inflammatory and immunosuppressive drug candidate for treating sepsis and septic shock (Ni et al., 2020).

Promoting Blood Circulation and Treating Thrombosis

Pharmacokinetics and Excretion

Studies on the pharmacokinetics and excretion of toddalolactone in rats have been conducted, providing valuable insights for its clinical application. This includes the development of methods for its determination in biological samples, which is crucial for understanding its behavior in the body (Qiu et al., 2021).

Immunosuppressant Activity

Toddalolactone has been identified as having immunosuppressant activity. This aspect is essential for understanding its potential therapeutic applications, especially in conditions where immune modulation is required (Reinhardt et al., 2020).

Interaction with Human Serum Albumin

The interaction of toddalolactone with human serum albumin (HSA) has been studied, revealing insights into its binding characteristics and potential effects on HSA's structure and function (Zhang et al., 2014).

Safety And Hazards

When handling toddalolactone, it is recommended to wear tightly fitting safety goggles with side-shields and fire/flame resistant and impervious clothing .

Future Directions

There are significant species differences in toddalolactone metabolic profiles, which will promote appropriate species selection in further toddalolactone studies . Moreover, toddalolactone has been found to have anti-inflammatory activity and anti-inflammatory mechanism .

properties

IUPAC Name

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPLQBQHWYKRK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197484
Record name Toddalolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toddalolactone

CAS RN

483-90-9
Record name 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toddalolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toddalolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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